molecular formula C24H18FNO3 B2679052 1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one CAS No. 866809-26-9

1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one

Cat. No. B2679052
CAS RN: 866809-26-9
M. Wt: 387.41
InChI Key: PCNSVNDVFMOBCZ-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one, also known as FMMDQ, is a synthetic compound that belongs to the family of quinoline-based derivatives. FMMDQ has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Fluorophore Applications in Biochemistry and Medicine

Quinoline derivatives, including compounds structurally related to 1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one, are known for their efficient fluorophore properties. These compounds are widely utilized in biochemistry and medicine to study various biological systems. Their application extends to DNA fluorophores based on fused aromatic systems, which contain two or more rings (preferably five or six-membered) and at least one heteroatom. The search for new, more sensitive, and selective compounds remains a significant area of research. Quinoline derivatives, particularly aminoquinolines, show promise as potential antioxidants and radioprotectors, highlighting the diverse applications of these compounds in scientific research (Aleksanyan & Hambardzumyan, 2013).

Antitumor Agent Development

The exploration of 2-phenylquinolin-4-ones (2-PQs) has led to the development of anticancer drug candidates, such as 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one monosodium phosphate (CHM-1-P-Na). Novel 2-PQs were designed, synthesized, and evaluated for their cytotoxic activity, with most analogues exhibiting significant inhibitory activity against various tumor cell lines. One of the most potent analogues, 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one (3b), selectively inhibited cancer cell lines in National Cancer Institute (NCI) evaluations. Preliminary studies suggested that 3b significantly affects the tyrosine autophosphorylation of the insulin-like growth factor-1 receptor (IGF-1R), offering a promising avenue for antitumor agent development with minimal effects on normal biological functions of most tested enzymes (Chou et al., 2010).

Enhanced Synthesis Techniques for Drug Discovery

The synthesis of key intermediates in drug discovery has been improved through the introduction of telescoping processes. For instance, the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate, was optimized by reducing isolation processes and increasing overall yield. This enhancement contributes to the quicker supply of compounds to medicinal laboratories, demonstrating the impact of advanced synthesis techniques on the efficiency and speed of drug discovery processes (Nishimura & Saitoh, 2016).

Novel Synthesis Methods for Eco-Friendly Protocols

The development of simple, efficient, and eco-friendly protocols for synthesizing novel quinoline derivatives highlights the scientific community's commitment to sustainable research practices. A method for synthesizing 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives using a one-pot C–C and C–N bond-forming strategy in water, without metal catalysts, represents a significant step towards environmentally friendly chemical synthesis. This approach offers operational simplicity, efficient utilization of reactants, and non-chromatographic purification procedures, making it an attractive option for sustainable drug synthesis (Yadav, Vagh, & Jeong, 2020).

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO3/c1-29-19-11-9-17(10-12-19)23(27)21-15-26(14-16-5-4-6-18(25)13-16)22-8-3-2-7-20(22)24(21)28/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNSVNDVFMOBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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